5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-bromo-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5/c1-15(7-9-3-4-14-16(9)2)10-12-5-8(11)6-13-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIFETGXTFERHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyrimidine ring. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as 1-methyl-1H-pyrazol-5-ylmethylamine and 5-bromopyrimidin-2-amine, under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of the bromine atom.
Substitution Products: Derivatives with different substituents at the bromine position.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its unique structure allows it to interact with various biological targets.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs, their substituents, and properties:
Key Differences and Trends
Substituent Effects on Physicochemical Properties
- Methyl vs. This is evidenced in Example 194, where the ethyl analog required modified synthesis conditions .
- Amine Substitution : The diethyl analog (CAS 433684-23-2) shows a 0.93 similarity score but higher logP due to its hydrophobic substituents, which may limit bioavailability compared to the methyl-pyrazole derivative .
Core Heterocycle Modifications
- Pyrimidine vs. Pyridine : The pyridine analog (CAS 1788903-05-8) replaces the pyrimidine core, altering electronic properties. Pyridines generally exhibit lower basicity than pyrimidines, which could affect interactions with biological targets like kinases .
Spectroscopic and Crystallographic Features
- NMR and GC-MS: highlights distinct ¹H/¹³C NMR shifts for pyrazole-methyl derivatives (e.g., δ 3.85 ppm for N–CH₃ in Figure S13), which differ from non-pyrazole analogs. GC-MS fragmentation patterns also vary due to the bromine atom’s mass .
- Crystallinity : The planar pyrimidine ring in CAS 31402-54-7 facilitates tight packing, while the bulkier pyrazole substituent in the target compound may reduce crystallinity, impacting formulation .
Biological Activity
5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, synthesizing information from various studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a bromine atom and a pyrazole moiety. Its molecular formula is C11H13BrN4, and it possesses unique physicochemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 284.15 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those related to this compound. A review by Bouabdallah et al. indicated that pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, such as MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 42.30 µM depending on the specific derivative tested .
The mechanisms through which these compounds exert their effects include:
- Inhibition of Kinases : Certain pyrazole derivatives have been shown to inhibit kinases involved in cancer progression, leading to reduced cell proliferation.
- Induction of Apoptosis : Some studies have reported that these compounds can trigger apoptotic pathways in cancer cells, contributing to their anticancer efficacy.
Table 2: Summary of Anticancer Activity
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 5-bromo-N-methyl-N-(pyrazolyl) derivative | MCF7 | 3.79 |
| Another pyrazole derivative | NCI-H460 | 12.50 |
| Yet another derivative | A549 | 42.30 |
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathways often include:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and suitable diketones.
- Coupling Reactions : The pyrazole derivative is coupled with other heterocycles or aromatic systems using palladium-catalyzed cross-coupling methods.
- Final Modifications : This may include bromination or other functional group modifications to enhance biological activity.
Study on Cytotoxicity
A recent study evaluated the cytotoxic effects of various pyrazole derivatives on HepG2 liver cancer cells. The results indicated that modifications at the pyrazole ring could significantly enhance cytotoxicity, with some derivatives yielding IC50 values as low as 0.30 nM .
Mechanistic Insights
Another case study explored the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways, leading to programmed cell death .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo--methyl--((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For example, refluxing 5-bromo-hexahydro-pyrimidine with amines in benzene under inert conditions (e.g., using 1,3-propanediamine) can yield brominated pyrimidin-2-amine derivatives with moderate yields (69%) . Optimization should focus on solvent choice (polar aprotic solvents like DMF may enhance reactivity), temperature control (reflux vs. microwave-assisted heating), and stoichiometric ratios of reactants. TLC monitoring and column chromatography are critical for purity assessment .
Q. How can researchers reliably characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯N, C–H⋯Br interactions) to confirm planar pyrimidine rings and substituent orientations .
- Spectroscopy : Use -NMR to verify methyl group environments (e.g., δ 2.34 ppm for N-methyl) and -NMR to confirm pyrimidine ring carbons. IR spectroscopy can identify N–H stretches (~3300 cm) and aromatic C–Br vibrations .
- Mass spectrometry : Confirm molecular weight (e.g., ESIMS m/z 206 [M+H]) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Enzyme inhibition : Test cholinesterase or monoamine oxidase inhibition using Ellman’s assay or fluorometric methods, as structurally similar pyrimidine derivatives show neuroactive potential .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines, given the compound’s bromine substituent, which may enhance DNA intercalation .
Advanced Research Questions
Q. What computational strategies can predict substituent effects on the compound’s reactivity and bioactivity?
- Methodological Answer :
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft constants) with experimental bioactivity data .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for hydrogen-bonding propensity .
- Molecular docking : Simulate binding to targets like acetylcholinesterase (PDB ID: 1ACJ) to prioritize substituents for synthesis .
Q. How do structural modifications (e.g., replacing bromine with other halogens) alter solubility and pharmacokinetics?
- Methodological Answer :
- LogP measurements : Compare octanol-water partition coefficients (e.g., bromine vs. chlorine analogs) to predict lipophilicity and blood-brain barrier penetration .
- Solubility assays : Use shake-flask methods with HPLC quantification. For instance, replacing Br with methoxy groups may improve aqueous solubility but reduce membrane permeability .
- Metabolic stability : Perform microsomal incubation (e.g., human liver microsomes) to assess CYP450-mediated degradation rates .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across similar compounds?
- Methodological Answer :
- Meta-analysis : Compile SAR data from analogs (e.g., 5-bromo-N-propylpyrazin-2-amine vs. N-isopropyl derivatives) to identify trends in substituent effects .
- Crystallographic comparisons : Overlay X-ray structures to pinpoint steric clashes or conformational changes affecting bioactivity .
- Dose-response refinement : Re-test disputed compounds under standardized conditions (e.g., fixed IC50 assay protocols) to minimize experimental variability .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Flow chemistry : Transition from batch reflux to continuous flow systems to enhance heat/mass transfer and reduce side reactions .
- Catalytic optimization : Replace stoichiometric reagents with catalytic Pd/C or CuI for cross-coupling steps, minimizing waste .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
